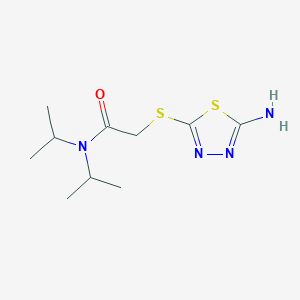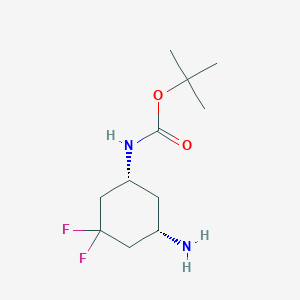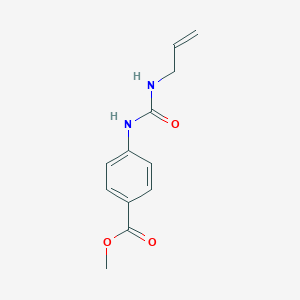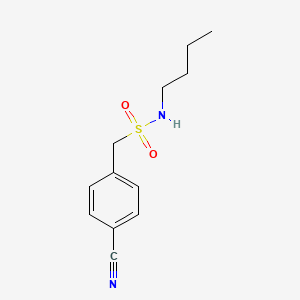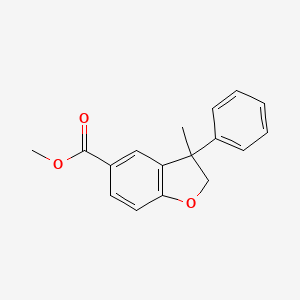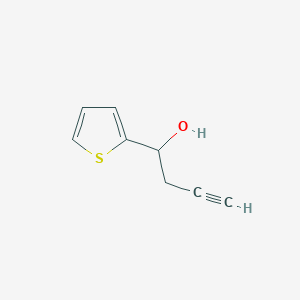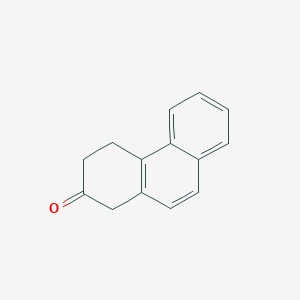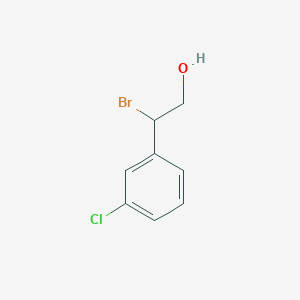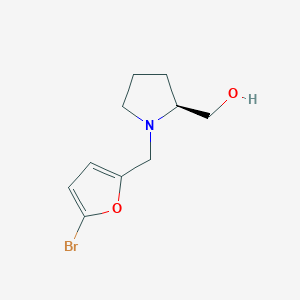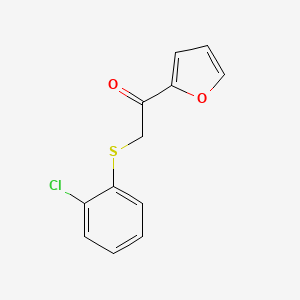![molecular formula C17H26ClN3O4S B14903491 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a cyclopentane ring, and an ethan-1-ol group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves multiple steps:
Formation of the pyrimidine ring: This step typically involves the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the propylthio group: This can be achieved through nucleophilic substitution reactions.
Formation of the cyclopentane ring: This step may involve cyclization reactions under acidic or basic conditions.
Attachment of the ethan-1-ol group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups, potentially leading to the formation of more saturated compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and propylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers can study the biological activity of this compound and its derivatives to identify potential therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(propylthio)pyrimidine: Shares the pyrimidine ring and propylthio group.
2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl derivatives: Shares the cyclopentane ring structure.
Uniqueness
The uniqueness of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H26ClN3O4S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[(6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C17H26ClN3O4S/c1-4-7-26-16-20-12(18)9-13(21-16)19-10-8-11(23-6-5-22)15-14(10)24-17(2,3)25-15/h9-11,14-15,22H,4-8H2,1-3H3,(H,19,20,21)/t10-,11+,14+,15-/m1/s1 |
InChI Key |
UTDXDJIONVTZAN-FDRIWYBQSA-N |
Isomeric SMILES |
CCCSC1=NC(=CC(=N1)Cl)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO |
Canonical SMILES |
CCCSC1=NC(=CC(=N1)Cl)NC2CC(C3C2OC(O3)(C)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


